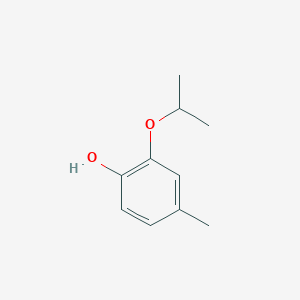

2-Isopropoxy-4-methylphenol

Description

Contextualization within the Class of Alkylphenols and Related Phenol (B47542) Ethers

2-Isopropoxy-4-methylphenol belongs to the broader classes of alkylphenols and phenol ethers. fishersci.nonih.gov Alkylphenols are a family of organic compounds derived from the alkylation of phenols. fishersci.no This class of compounds has a long history of use in various industrial applications. google.com Phenol ethers, on the other hand, are characterized by an ether linkage directly attached to a benzene (B151609) ring, where the hydroxyl group of a phenol is replaced by an alkoxy group. nih.gov The synthesis of phenol ethers can be achieved through methods like the acid-catalyzed condensation of a phenol with an alcohol. nih.gov The properties of phenol ethers, such as being less hydrophilic than their parent phenols and alcohols, make them significant in various chemical contexts. nih.gov

Historical Perspectives in Chemical Research and Development

While specific historical details on the initial discovery and synthesis of this compound are not extensively documented, the history of related phenolic compounds provides a backdrop for its emergence in chemical research. For instance, its isomer, thymol (B1683141), was first isolated in 1719 and has a long history of use. lookchem.com The development of synthetic methods for alkylphenols and phenol ethers throughout the 19th and 20th centuries paved the way for the creation and investigation of a wide array of derivatives, including this compound. The Williamson ether synthesis, a key reaction for producing ethers from alkoxides and alkyl halides, was developed in the 1850s and remains a fundamental method in organic chemistry. masterorganicchemistry.commiracosta.edu The ongoing exploration of phenolic compounds for various applications, from fragrances to pharmaceuticals, has led to the synthesis and characterization of numerous molecules like this compound. google.com

Significance as a Research Target in Organic Chemistry and Related Disciplines

This compound serves as a valuable research target in organic chemistry and related fields. It is commercially available as a research chemical, indicating its use in laboratory settings for developing new synthetic methodologies and as a building block for more complex molecules. thegoodscentscompany.com Its application extends to the fragrance industry, where it is used in perfumes. wipo.int

Recent research has also highlighted its potential in the medical field. Under the synonym "Isothymol," the compound has been investigated in a clinical trial to assess its efficacy and safety against SARS-CoV-2 in COVID-19 patients. clinicaltrials.gov Furthermore, new derivatives of isothymol have been isolated and evaluated for their cytotoxic effects against human cancer cell lines, suggesting its potential as a scaffold for the development of new therapeutic agents. bohrium.com The synthesis of derivatives of this compound continues to be an active area of research, with studies exploring new compounds for various biological activities. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4427-56-9 | researchgate.netosti.govsemanticscholar.org |

| Molecular Formula | C₁₀H₁₄O | researchgate.netsemanticscholar.org |

| Molecular Weight | 150.221 g/mol | researchgate.net |

| Appearance | Colorless to light-yellow liquid | semanticscholar.org |

| Boiling Point | 228.5 °C at 760mmHg | researchgate.net |

| Melting Point | 35 °C | researchgate.net |

| Flash Point | 98.1 °C | researchgate.net |

| Density | 0.974 g/cm³ | researchgate.net |

| Refractive Index | 1.523 | researchgate.net |

| Vapor Pressure | 0.0486mmHg at 25°C | researchgate.net |

| pKa | 10.78±0.18 (Predicted) | researchgate.net |

| LogP | 2.824 | researchgate.net |

Properties

IUPAC Name |

4-methyl-2-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABVCKMLSRQJQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isopropoxy 4 Methylphenol

Established Synthetic Pathways to 2-Isopropoxy-4-methylphenol

The creation of this compound relies on established organic reactions, particularly those designed for ether synthesis. These pathways typically involve the reaction of a phenolic compound with an isopropylating agent.

Synthesis via m-Cresol (B1676322) Derivatives and Isopropyl Halides

A primary route for synthesizing derivatives of this compound involves the reaction of m-cresol with an isopropyl halide, such as bromoisopropane. epo.org This method is a variation of the Williamson ether synthesis, where the hydroxyl group of the cresol (B1669610) is converted into an ether. The process generally involves reacting m-cresol with a thiocyanate (B1210189) in the presence of a catalyst, followed by a reaction with a haloisopropane (e.g., bromoisopropane) in the presence of a base and another catalyst. epo.org

In a typical procedure, m-cresol is first reacted with a thiocyanate. The resulting product is then treated with bromoisopropane in a solvent like toluene (B28343), with a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine. epo.org This sequence of reactions leads to the formation of the desired isopropoxy derivative. epo.org This approach is noted for its high yield and suitability for industrial production, avoiding the use of highly toxic reagents. epo.org

Etherification Reactions Involving Phenolic Hydroxyl Groups

Etherification of phenolic hydroxyl groups is a fundamental method for producing compounds like this compound. This process involves the reaction of a phenol (B47542) with an alkylating agent. A common strategy is the reaction between an alkaline salt of the phenol and an isopropyl halide. googleapis.com

The synthesis of similar isopropoxyphenols has been successfully demonstrated by reacting pyrocatechol (B87986) with an isopropyl halide in the presence of a solid alkaline base and a solid-liquid phase transfer catalyst. googleapis.com This method enhances the reaction rate, which can be slow at the boiling point of isopropyl halides, by allowing for higher reaction temperatures without the need for high pressure. googleapis.com The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the reaction between the solid base and the liquid organic phase. googleapis.com The reaction is typically conducted in an inert atmosphere and at temperatures ranging from 50°C to 130°C. googleapis.com

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of synthetic routes to this compound. Both homogeneous and heterogeneous catalysts are employed, with a growing preference for solid acid catalysts due to their environmental benefits and ease of use. santiago-lab.comsemanticscholar.org

Amberlyst 15, a macroreticular sulfonic acid cation exchange resin, is a widely used heterogeneous acid catalyst in organic synthesis. santiago-lab.commdpi.com Its utility stems from its ability to replace homogeneous acid catalysts, simplifying purification processes as the catalyst can be removed by simple filtration. santiago-lab.com Amberlyst 15 is effective in catalyzing various reactions, including Friedel-Crafts alkylation and etherification, which are central to the synthesis of alkylated phenols. researchgate.netarkat-usa.org

In the context of phenol alkylation, Amberlyst 15 can facilitate the reaction between a phenol and an olefin. arkat-usa.org The mechanism involves the formation of a sulfonyl ester intermediate between the alkene and the sulfonic acid groups of the resin, which then acts as an alkylating agent on the phenol. santiago-lab.com This catalyst has been shown to be effective for the alkylation of phenols, producing O-alkylated derivatives. santiago-lab.com The use of Amberlyst 15 offers advantages such as high selectivity, reusability, and environmentally benign characteristics. researchgate.net

Table 1: Overview of Catalytic Approaches

| Catalyst | Type | Reaction | Advantages |

|---|---|---|---|

| Amberlyst 15 | Heterogeneous (Solid Acid Resin) | Friedel-Crafts Alkylation, Etherification | Reusable, easy to separate from reaction mixture, mild and selective, environmentally friendly. santiago-lab.comresearchgate.net |

| Phase Transfer Catalyst | Quaternary Ammonium/Phosphonium Salt | Etherification | Enables reaction between different phases (solid-liquid), increases reaction rate, avoids need for high pressure. googleapis.com |

Optimization of Synthetic Processes

To maximize yield and efficiency, the parameters of synthetic processes are often optimized. Methodologies like factorial design are employed to systematically study the influence of various experimental factors.

Factorial Design and Experimental Parameters Influence

Factorial design is a statistical method that allows for the simultaneous study of the effects of multiple factors on a process outcome. nih.govnih.gov This approach is valuable for optimizing chemical syntheses by identifying the most influential parameters and their optimal levels. researchgate.net For the synthesis of related phenol ethers, a factorial experimental design has been used to establish the optimal reaction conditions for achieving maximum yield. researchgate.net

Key parameters that typically influence the synthesis of isopropoxy phenols include the molar ratio of reactants (e.g., phenol to isopropylating agent), reaction temperature, and reaction time. researchgate.net By systematically varying these factors within a defined range, a mathematical model can be developed to predict the outcome of the reaction. researchgate.net For instance, in the synthesis of 4-[(2-isopropoxyethoxy)methyl]phenol, the molar ratio of 2-isopropoxy ethanol (B145695) to 4-hydroxybenzyl alcohol, reaction time, and temperature were identified as the main influential parameters. researchgate.net Optimization through factorial design can lead to significant improvements in product yield. nih.gov

Table 2: Example of Experimental Parameters for Optimization Studies

| Factor | Description | Potential Influence |

|---|---|---|

| Molar Ratio | Ratio of the phenolic substrate to the alkylating agent. | Affects conversion rate and formation of by-products. semanticscholar.orgresearchgate.net |

| Temperature | The temperature at which the reaction is conducted. | Influences reaction rate and selectivity. researchgate.net |

| Reaction Time | The duration of the reaction. | Determines the extent of reaction completion. researchgate.net |

| Catalyst Amount | The quantity of catalyst used relative to the reactants. | Affects reaction rate; an optimal amount prevents side reactions. semanticscholar.org |

Molar Ratio Optimization

The molar ratio of the reactants—typically a phenol derivative and an alkylating agent—is a determining factor in the efficiency of etherification. In syntheses analogous to that of this compound, such as for 4-[(2-isopropoxyethoxy)methyl]phenol, the molar ratio between the alcohol (e.g., 2-isopropoxy ethanol) and the phenol (e.g., 4-hydroxybenzyl alcohol) is a primary parameter that is optimized. researchgate.net An excess of the alkylating agent can drive the reaction towards completion, but may also lead to increased costs and the formation of byproducts. Conversely, an insufficient amount will result in low conversion of the starting phenol. Experimental design, often employing factorial analysis, is used to systematically vary these ratios and identify the optimal balance for maximizing yield. researchgate.netresearchgate.net

Below is a representative data table illustrating how molar ratio variations can impact reaction yield, based on factorial design principles.

| Experiment ID | Phenol:Alkylating Agent Molar Ratio | Theoretical Yield (%) |

| 1 | 1:1.2 | 75 |

| 2 | 1:1.5 | 88 |

| 3 | 1:2.0 | 92 |

| 4 | 1:2.5 | 93 |

This interactive table demonstrates the trend where increasing the molar excess of the alkylating agent generally improves the yield up to a certain point, after which the benefit diminishes.

Reaction Time and Temperature Effects

The following table illustrates the interplay between reaction temperature and time on the final product yield.

| Experiment ID | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| A | 60 | 8 | 78 |

| B | 60 | 12 | 85 |

| C | 80 | 8 | 91 |

| D | 80 | 12 | 89 |

| E | 100 | 6 | 82 |

This interactive table shows that an optimal combination of temperature and time (Experiment C) can maximize the yield, while conditions that are too aggressive (Experiment E) or too mild (Experiment A) result in lower yields.

Mathematical Modeling for Yield Maximization

To navigate the complex interplay of multiple reaction variables, mathematical modeling has become an indispensable tool for yield maximization. sciencepublishinggroup.com Techniques such as factorial design and response surface methodology are employed to systematically explore the effects of variables like molar ratio, temperature, and reaction time. researchgate.netresearchgate.net

This process involves:

Experimental Design: A structured set of experiments is designed where process parameters are varied in a controlled manner. researchgate.net

Data Collection: The yield and purity of this compound are measured for each experimental run.

Model Generation: Statistical analysis and regression equations are used to create a mathematical model that describes the relationship between the input variables and the output yield. researchgate.netnih.gov

Optimization: The model is then used to predict the specific combination of conditions that will result in the maximum possible yield, which can be confirmed experimentally. bohrium.commdpi.com

This approach allows for a more efficient and comprehensive optimization than traditional one-variable-at-a-time methods, leading to improved process efficiency and higher product yields. nih.gov

Advanced Synthetic Strategies and Novel Routes

Beyond traditional optimization, advanced synthetic strategies are being developed to enhance selectivity, efficiency, and sustainability in the production of phenol ethers.

Chemo-selective Synthesis of Related Phenol Ethers

Achieving chemo-selectivity—the ability to react with one functional group in the presence of others—is a significant goal in modern organic synthesis. For phenol ethers, this often involves directing alkylation specifically to the hydroxyl group of the phenol, avoiding reactions at other sites. Recent research has focused on developing highly regioselective methods for the synthesis of substituted phenols. oregonstate.edu

Strategies for achieving chemo-selectivity include:

Directed Ortho-Metalation (DoM): This technique can be used to introduce substituents at the position ortho to the hydroxyl group with high specificity. wku.edu

Catalyst Control: The choice of catalyst can profoundly influence selectivity. For instance, certain ruthenium complexes can catalyze the ortho-alkylation of phenols with alcohols. researchgate.net Similarly, gold-catalyzed reactions have demonstrated high tolerance for various functional groups, indicating a high degree of chemoselectivity. nih.gov

Reaction Conditions: The choice of solvent and additives can also steer the reaction towards a desired isomer. For example, ortho-selective alkylation of lithium-phenolates has been achieved in non-polar solvents like toluene with specific alcohol additives. researchgate.net

These advanced methods provide powerful tools for creating complex, highly substituted phenol ethers with precise structural control. oregonstate.edu

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly vital in the pharmaceutical and chemical industries to minimize environmental impact. mdpi.compfizer.com The synthesis of this compound can be made more sustainable by incorporating these principles. acs.orgispe.org

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. The Williamson ether synthesis, when optimized, can have a high atom economy. ewadirect.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. ewadirect.com

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. ispe.org The development of reusable solid acid catalysts, for instance, can replace traditional mineral acids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. pfizer.com

Renewable Feedstocks: Utilizing starting materials derived from renewable sources rather than depletable fossil fuels. ewadirect.com

By integrating these principles, the synthesis of phenol ethers can be aligned with modern standards of sustainability and environmental responsibility. mdpi.comispe.org

Spectroscopic and Structural Elucidation of 2 Isopropoxy 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the carbon-hydrogen framework.

¹H NMR Analysis for Proton Environment Characterization

The ¹H NMR spectrum of 2-Isopropoxy-4-methylphenol reveals distinct signals for each unique proton environment in the molecule. The aromatic region shows three protons on the benzene (B151609) ring, whose chemical shifts and coupling patterns are indicative of a 1,2,4-trisubstituted system. The aliphatic region contains signals corresponding to the isopropoxy and methyl groups attached to the ring. The phenolic hydroxyl proton typically appears as a broad singlet that is exchangeable with deuterium (B1214612) oxide (D₂O).

The detailed assignments are as follows: A singlet at approximately 2.29 ppm is attributed to the three protons of the methyl group at the C4 position. The isopropoxy group gives rise to a doublet at δ 1.35 ppm for its six equivalent methyl protons, which are coupled to the methine proton. This methine proton appears as a septet at δ 4.42 ppm. The three aromatic protons resonate at δ 6.66 (doublet of doublets), 6.75 (doublet), and 6.88 (doublet). The broad singlet for the hydroxyl proton is observed around δ 5.60 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.88 | d | 1H | Ar-H |

| 6.75 | d | 1H | Ar-H |

| 6.66 | dd | 1H | Ar-H |

| 5.60 | br s | 1H | OH |

| 4.42 | sept | 1H | O-CH (CH₃)₂ |

| 2.29 | s | 3H | Ar-CH ₃ |

d = doublet, dd = doublet of doublets, s = singlet, sept = septet, br s = broad singlet

¹³C NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides confirmation of the carbon framework of this compound, showing ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the hydroxyl, isopropoxy, and methyl substituents.

The carbon atom attached to the hydroxyl group (C1) and the one bearing the isopropoxy group (C2) are found downfield at approximately δ 146.5 and 145.8 ppm, respectively. The carbon substituted with the methyl group (C4) resonates at δ 131.2 ppm. The remaining aromatic carbons (C3, C5, C6) appear in the range of δ 115-121 ppm. In the aliphatic region, the methine carbon of the isopropoxy group is observed at δ 71.4 ppm, while its two equivalent methyl carbons are seen at δ 22.3 ppm. The carbon of the methyl group on the aromatic ring is found at δ 20.7 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 146.5 | C1 |

| 145.8 | C2 |

| 131.2 | C4 |

| 120.9 | C6 |

| 118.4 | C5 |

| 115.2 | C3 |

| 71.4 | C H(CH₃)₂ |

| 22.3 | CH(C H₃)₂ |

Vibrational Spectroscopy

Vibrational spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. innovatechlabs.com A prominent broad band in the region of 3450 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches from the isopropoxy and methyl groups appear as strong bands in the 2870-2980 cm⁻¹ region.

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to sharp peaks between 1500 and 1610 cm⁻¹. A strong absorption band at approximately 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of the aryl ether (isopropoxy) group. The C-O stretching of the phenolic group is also identifiable in the spectrum.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3450 | O-H Stretch (broad) | Phenolic -OH |

| ~3040 | C-H Stretch | Aromatic C-H |

| ~2980, 2935, 2870 | C-H Stretch | Aliphatic C-H |

| ~1610, 1505 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch (Asymmetric) | Aryl Ether |

| ~1140 | C-O Stretch | Phenol (B47542) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Weight and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the parent molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄O₂. The calculated exact mass for the molecular ion [M]⁺ is 166.0994 Da. The experimentally determined mass from HRMS analysis would be expected to align closely with this theoretical value, confirming the elemental composition of the compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Calculated Exact Mass [M]⁺ | 166.0994 Da |

Fragmentation Pattern Analysis for Structural Features

A detailed analysis of the fragmentation pattern of this compound from mass spectrometry is not available. This type of analysis would typically involve identifying the molecular ion peak and key fragment ions to deduce the compound's structure. For a molecule with this structure, one might hypothesize potential fragmentation pathways, such as the loss of an isopropyl group or cleavage of the isopropoxy side chain, but without actual experimental data, this remains speculative.

Chromatographic Techniques for Purity Assessment and Isolation

Specific protocols for the use of Thin-Layer Chromatography (TLC) to assess the purity of this compound, including details on the stationary phase, mobile phase composition, and visualization techniques, have not been documented. While general TLC methods are widely used for phenolic compounds, the optimal conditions for this specific molecule are not reported.

Similarly, detailed procedures for the purification of this compound using column chromatography are not described in the available literature. This would include information on the choice of adsorbent (e.g., silica (B1680970) gel, alumina), the solvent system used for elution, and the methodology for fraction collection to isolate the pure compound.

Reaction Mechanisms and Chemical Transformations of 2 Isopropoxy 4 Methylphenol

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in organometallic chemistry where a metal complex is oxidized, and its coordination number increases. This process involves the insertion of a metal into a covalent bond. For a phenolic compound like 2-Isopropoxy-4-methylphenol, a potential, though not commonly cited, oxidative addition could theoretically involve the O-H bond of the hydroxyl group with a suitable low-valent metal complex. This would result in a metal hydride and a metal phenoxide complex. However, no specific studies documenting this for this compound have been found.

Radical Reaction Pathways

Phenolic compounds are well-known for their ability to undergo radical reactions, often acting as radical scavengers. The hydrogen atom of the phenolic hydroxyl group can be abstracted by a radical species, forming a resonance-stabilized phenoxy radical. In the case of this compound, the resulting radical would be stabilized by the delocalization of the unpaired electron across the aromatic ring and influenced by the electronic effects of the isopropoxy and methyl substituents. These phenoxy radicals can then participate in various propagation and termination steps, such as dimerization or reaction with other molecules.

Isomerization and Rearrangement Studies

Isomerization and rearrangement reactions involve the intramolecular migration of an atom or group. For phenolic ethers, the Fries rearrangement is a notable example, where an acyl group from the phenolic ester migrates to the aromatic ring upon treatment with a Lewis acid. Another possibility is the Claisen rearrangement for allyl aryl ethers. As this compound is an isopropyl ether, these specific named rearrangements would not be directly applicable. Other potential rearrangements could be induced under specific, likely harsh, conditions, but no such studies have been reported for this compound.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl (after deprotonation to the phenoxide) and isopropoxy groups. The methyl group also contributes to this activation. Electrophiles would be directed to the ortho and para positions relative to these activating groups.

Halogenation Studies

Halogenation is a classic example of electrophilic aromatic substitution. The reaction of this compound with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid or in a polar solvent would be expected to yield mono- or poly-halogenated products. The regioselectivity would be determined by the directing effects of the existing substituents. No specific studies on the halogenation of this compound were identified.

Nucleophilic aromatic substitution on the ring of this compound is generally unlikely unless there is a strong electron-withdrawing group present, which is not the case. Nucleophilic substitution could potentially occur at the isopropyl group under specific conditions, but this is less common for aryl ethers.

Reactions of Phenolic Hydroxyl Group Derivatives

The phenolic hydroxyl group is a versatile functional group that can be derivatized to undergo a variety of reactions.

Condensation Reactions

The phenolic hydroxyl group of this compound can participate in condensation reactions. For instance, it can react with aldehydes or ketones in the presence of an acid or base catalyst to form various condensation products, including bisphenols or resinous materials. The formation of ethers and esters through condensation with alcohols or carboxylic acids (or their derivatives), respectively, are also common reactions for phenols. However, specific examples and detailed findings for this compound are not documented in the available literature.

Lack of Available Research on Organometallic Complex Formation of this compound

The investigation included searches for the synthesis, characterization, and reaction mechanisms of organometallic compounds derived from this compound. Queries for this specific compound, as well as its known synonyms, did not yield any relevant results within the scope of organometallic chemistry.

The available scientific literature extensively covers the coordination chemistry of other substituted phenols and related phenolic compounds, which act as ligands in a wide array of organometallic complexes. However, this compound does not appear to be a compound that has been utilized or studied in this capacity, according to the accessible research databases and scholarly articles.

Consequently, due to the absence of published research on this specific topic, it is not possible to provide an article on the reaction mechanisms and chemical transformations related to the organometallic complex formation of this compound. No data tables or detailed research findings on this subject could be generated as no primary or secondary sources were found.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the geometries, reaction energies, and mechanistic pathways of chemical reactions. For 2-isopropoxy-4-methylphenol, DFT calculations can provide valuable insights into its reactivity and the mechanisms of reactions in which it participates.

Table 1: Illustrative Mechanistic Data from DFT Calculations for a Generic Phenolic Compound

| Reaction Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|

| O-H Bond Dissociation Enthalpy | 85.0 | Indicates the ease of hydrogen atom donation to a radical species. |

| Activation Energy for Peroxyl Radical Scavenging | 12.5 | Represents the kinetic feasibility of the antioxidant reaction. |

| Proton Affinity | 340.0 | Relates to the acidity of the phenolic proton. |

These calculations can help in understanding how the isopropoxy and methyl substituents on the phenol (B47542) ring influence its reactivity compared to other phenols.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties. These calculations can determine a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are crucial for predicting a molecule's reactivity, electronic transitions, and stability.

For this compound, quantum chemical calculations can reveal how the electron-donating nature of the hydroxyl, isopropoxy, and methyl groups affects the electron density of the aromatic ring. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. A study on a similar compound, eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol), demonstrated the use of DFT to calculate various electronic properties, providing a template for the kind of insights that could be gained for this compound scispace.com.

Table 2: Predicted Electronic Properties for a Phenolic Analogue (Eugenol)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 Debye |

Data is for Eugenol, a structurally similar compound, and serves as an illustrative example. scispace.com

These parameters are instrumental in understanding the molecule's charge distribution and its potential for intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations can provide detailed information about the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

By simulating the molecule's behavior over time, researchers can identify its most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a receptor site, as its conformation can significantly impact binding affinity. Furthermore, MD simulations can be used to study how this compound interacts with its environment, for example, by analyzing the hydrogen bonding patterns with water molecules in an aqueous solution. While specific MD studies on this compound are not prevalent, the methodology is widely applied in drug discovery and materials science to understand such interactions.

Table 3: Illustrative Output from a Molecular Dynamics Simulation of a Phenolic Compound in Water

| Parameter | Observation |

|---|---|

| Dominant Conformer | Isopropoxy group oriented away from the hydroxyl group. |

| Average Number of Hydrogen Bonds to Water | 3.2 |

| Radial Distribution Function of Water around Phenolic OH | Peak at 1.8 Å, indicating strong hydrogen bonding. |

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of molecules, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

The prediction of NMR chemical shifts and coupling constants can be achieved with a good degree of accuracy using quantum mechanical calculations. These calculations can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule. Similarly, computational methods can predict the vibrational frequencies that correspond to the peaks in an IR spectrum. This can help in identifying the functional groups present in the molecule and understanding its vibrational modes. While experimental spectroscopic data for this compound may be available from commercial suppliers, detailed computational predictions would offer deeper insight into its spectral features.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value |

|---|---|---|

| 13C NMR | Chemical Shift of C-OH | ~150 ppm |

| 1H NMR | Chemical Shift of OH proton | ~5.0 ppm |

| IR Spectroscopy | O-H Stretching Frequency | ~3400 cm-1 |

| IR Spectroscopy | Aromatic C-H Stretching | ~3050 cm-1 |

In Silico Modeling for Structure-Activity Relationship (SAR) Insights

In silico modeling encompasses a range of computational techniques used to predict the biological activity of chemical compounds. Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For this compound, in silico SAR studies could be used to predict its potential biological activities or to design new derivatives with enhanced properties.

These studies often involve the development of Quantitative Structure-Activity Relationship (QSAR) models, which are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. By analyzing a set of molecules with known activities, a QSAR model can be built to predict the activity of new, untested compounds. For this compound, a QSAR study could involve comparing its predicted properties with those of other phenolic compounds with known antioxidant, anti-inflammatory, or other biological activities.

Table 5: Key Descriptors in a Hypothetical SAR Study of Phenolic Compounds

| Molecular Descriptor | Relevance to Biological Activity |

|---|---|

| LogP (Lipophilicity) | Influences membrane permeability and bioavailability. |

| Molecular Weight | Affects diffusion and transport properties. |

| Polar Surface Area | Relates to hydrogen bonding potential and membrane penetration. |

| HOMO Energy | Correlates with electron-donating ability (e.g., in antioxidant activity). |

Such in silico approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Biological Activity and Mechanistic Research Excluding Clinical Studies

Antimicrobial Properties

2-Isopropoxy-4-methylphenol, also known as o-cymen-5-ol or Isopropyl methylphenol (IPMP), is a synthetic isomer of thymol (B1683141) recognized for its significant antimicrobial properties. It is utilized as an effective preservative and antimicrobial agent in a wide array of cosmetic, oral care, and personal care products. nih.govmdpi.comnih.gov Its broad-spectrum activity encompasses various bacteria and fungi, contributing to product preservation and direct antimicrobial effects on skin and oral surfaces. nih.govwallonie.beconnectchemicals.com

Antibacterial Activity and Mechanisms of Action

This compound demonstrates notable antibacterial efficacy against a range of bacteria. nih.gov It is particularly effective against microorganisms implicated in oral health issues, such as Streptococcus mutans, a primary contributor to dental caries and plaque. pmarketresearch.comcosmetikwatch.com Studies have shown that dentifrices containing IPMP can inhibit bacterial colonization and suppress the formation of biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously difficult to eradicate. pmarketresearch.comulprospector.com

The mechanism of action for this compound's antibacterial effects is multifaceted and leverages its specific chemical structure. A key aspect of its efficacy, particularly against biofilms, is its ability to penetrate these complex structures. Due to its non-ionic nature, IPMP is not electrically repelled by the bacterial surfaces within the biofilm, allowing it to permeate the entire biofilm structure and exert its bactericidal effects on cells deep within the matrix. mdpi.com

While the precise molecular mechanism has not been as extensively detailed as for its isomers thymol and carvacrol (B1668589), it is understood that as a phenolic compound, its primary mode of action involves the disruption of the bacterial cell membrane. typology.comnih.gov This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com Research on its isomers suggests that these compounds interfere with membrane-bound ATPase and inhibit efflux pumps, which are mechanisms bacteria use to resist antimicrobial agents. typology.com Furthermore, studies on IPMP-containing oral care products indicate a synergistic effect when combined with other agents, enhancing the inhibition of biofilm formation by suppressing genes related to this process. ulprospector.com

| Formulation Aspect | Observed Antibacterial Effect | Target Bacterium |

|---|---|---|

| IPMP-containing Toothpaste (10%) | Inhibition of bacterial colonization. pmarketresearch.comcosmetikwatch.com | Streptococcus mutans |

| IPMP-containing Toothpaste (0.1% and 1.0%) | Suppression of biofilm formation. pmarketresearch.comcosmetikwatch.com | Streptococcus mutans |

| Low-viscosity Mouthrinse with 0.1% IPMP and 0.05% CPC | Superior antimicrobial effects compared to controls. nih.gov | Streptococcus pneumoniae, Klebsiella pneumoniae, Porphyromonas gingivalis, Streptococcus mutans |

| IPMP in combination with POEHCO (surfactant) | Synergistic inhibition of biofilm formation. ulprospector.com | Streptococcus mutans |

Antifungal Activity

In addition to its antibacterial properties, this compound is an effective antifungal agent. nih.govwallonie.be Its fungicidal capabilities have been documented against a variety of yeasts and molds, including species of clinical and spoilage relevance such as Candida albicans, Aspergillus niger, and Penicillium citrinum. nih.govnih.govabstractarchives.com This broad-spectrum antifungal action makes it a valuable preservative in cosmetic and personal care products, preventing microbial spoilage. mdpi.comwallonie.be

Research has demonstrated its efficacy both alone and in combination with other agents. For instance, a low-viscosity mouthrinse containing 0.1% IPMP showed effective bactericidal and fungicidal action, including against Candida albicans. nih.gov Studies comparing its efficacy to its natural analogs, thymol and carvacrol, suggest that while the molecular targets are largely similar, this compound offers advantages in formulation due to its color and odor-neutral characteristics. nih.gov The proposed mechanism for its antifungal action involves the disruption of cellular ion and redox homeostasis, which negatively impacts fungal cell viability. abstractarchives.com

| Microorganism | MIC (mM) | MBC (mM) | Reference |

|---|---|---|---|

| Streptococcus mutans | 1.7 - 3.4 | 3.4 - 6.7 | scispace.com |

| Actinomyces viscosus | 1.7 - 3.4 | 3.4 - 6.7 | scispace.com |

| Porphyromonas gingivalis | 1.7 - 3.4 | 3.4 - 6.7 | scispace.com |

| Fusobacterium nucleatum | 1.7 - 3.4 | 3.4 - 6.7 | scispace.com |

| Candida albicans | 1.7 - 3.4 | 3.4 - 6.7 | scispace.com |

Antioxidant and Radical Scavenging Capabilities

This compound is recognized for its antioxidant properties, a characteristic common to many phenolic compounds. ulprospector.commdpi.com This activity is attributed to its chemical structure, which allows it to donate a hydrogen atom to neutralize free radicals, thereby inhibiting oxidative processes. mdpi.com Its ability to inhibit oxidation is a beneficial secondary characteristic when used as a preservative in cosmetic formulations, helping to protect the product from degradation. mdpi.com Furthermore, the compound can absorb specific wavelengths of ultraviolet light, which can also contribute to its protective effects in formulations. mdpi.com

While specific quantitative studies detailing the radical scavenging capacity of this compound are not extensively published in peer-reviewed literature, the activity of its structural relatives provides context. For instance, a study comparing the radical scavenging activities of thymol, m-cresol (B1676322), and phenol (B47542) found that thymol exhibited the highest 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity among the three. Given that this compound is an isomer of thymol, it is expected to possess comparable, significant antioxidant and radical scavenging capabilities.

Assessment Methodologies (e.g., Induction Period Method)

The antioxidant and radical scavenging activities of phenolic compounds like this compound are typically evaluated using various in vitro assays. One common method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This spectrophotometric test measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which is characterized by a color change from violet to yellow. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Another relevant technique is the Induction Period Method. This method assesses the ability of an antioxidant to inhibit the polymerization of a monomer (like methyl methacrylate) that is initiated by a radical source (such as AIBN or BPO). The antioxidant traps the initial free radicals, creating an "induction period" during which polymerization is delayed. The length of this induction period is directly proportional to the concentration and reactivity of the antioxidant. This method allows for the determination of the stoichiometric factor (n), which represents the number of free radicals trapped by one molecule of the antioxidant. abstractarchives.com For many monophenols, the 'n' value is close to 2, indicating that one molecule can scavenge two free radicals. abstractarchives.com This method provides valuable kinetic data on the efficiency of the antioxidant in quenching radical chain reactions.

Enzyme Inhibition Studies

Interaction with Specific Enzymes (e.g., Tyrosinase)

Research has identified this compound as an inhibitor of tyrosinase, a key enzyme in the biochemical pathway of melanin (B1238610) synthesis. Tyrosinase catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting this enzyme, a substance can effectively reduce the production of melanin, making it a target for agents used in skin-lightening and for treating hyperpigmentation disorders.

A patent application has specifically disclosed that isopropylmethylphenol inhibits the DOPA oxidase activity of human tyrosinase. This inhibitory effect was also confirmed in a cell culture system using human neonatal epidermal melanocytes, demonstrating its potential to suppress melanin production in a biologically relevant context. The inhibitory mechanism of phenolic compounds on tyrosinase, a copper-containing enzyme, is often attributed to their ability to chelate the copper ions in the enzyme's active site, rendering it inactive. As competitive inhibitors, they can mimic the structure of the natural substrate, L-tyrosine, and bind to the active site, thereby preventing the substrate from binding and being converted to melanin precursors. The isomers of this compound, thymol and carvacrol, have also been reported to exhibit inhibitory activity against mushroom-derived tyrosinase, further supporting the potential of this class of compounds as tyrosinase inhibitors.

Anti-inflammatory and Related Biological Effects (based on structural analogues)

While direct studies on the anti-inflammatory properties of this compound are limited, extensive research on its structural analogues, such as carvacrol (5-isopropyl-2-methylphenol) and thymol (2-isopropyl-5-methylphenol), provides significant insights. These phenolic monoterpenoids are major components of essential oils from oregano and thyme and are well-documented for their biological activities, including anti-inflammatory effects. mdpi.com

Carvacrol, for instance, has demonstrated notable anti-inflammatory, antibacterial, and antifungal properties. mdpi.com Phenolic compounds, in general, are recognized for their potential health benefits, which stem from their ability to counteract oxidative stress and inflammation. nih.govfrontiersin.org The anti-inflammatory action of these compounds is often linked to their antioxidant capacity and their interaction with various biological pathways. frontiersin.org For example, sulforaphane (B1684495) and its structural analogs have been shown to inhibit the inflammatory response in human monocytes by suppressing the NF-κB and MAPK signaling pathways. nih.gov Such mechanisms, observed in structurally related compounds, suggest potential pathways through which this compound might exert biological effects.

The bioactivity of phenolic compounds is a cornerstone of research into natural products for health. researchgate.net Their diverse structures, ranging from simple phenolic acids to complex polyphenols, give rise to a wide array of biological functions, including anti-inflammatory, antioxidant, and antimicrobial activities. frontiersin.orgresearchgate.net

DNA Damage Potential (from pesticide screening context)

The evaluation of DNA damage is a critical component of toxicological screening for chemicals, including those used in pesticide formulations. The comet assay, or single-cell gel electrophoresis, is a widely used method to detect DNA strand breaks in cells. nih.gov Studies on agricultural workers exposed to complex mixtures of pesticides have utilized this assay to assess potential genotoxic effects. nih.govresearchgate.netnih.gov

While direct evidence linking this compound to DNA damage in a pesticide screening context is not prominent in the reviewed literature, the broader class of phenolic compounds is often a component of such formulations. Research has shown that chronic exposure to pesticides can lead to a statistically significant increase in DNA fragmentation in the leukocytes of exposed individuals compared to control groups. nih.gov However, results can be variable, with some studies finding no significant difference in DNA damage between exposed and non-exposed groups, highlighting the complexity of assessing exposure to chemical mixtures. nih.gov These complexities can arise from varying exposure levels, the specific mixture of pesticides used, and individual differences in metabolism and DNA repair mechanisms. nih.gov

The monitoring of DNA damage in populations exposed to xenobiotics, including pesticides, is considered a valuable tool for recommending preventive and protective measures in occupational health settings. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a phenolic compound is intrinsically linked to its chemical structure. The specific arrangement and nature of substituents on the aromatic ring dictate its physicochemical properties and how it interacts with biological targets. frontiersin.org

Impact of Isopropoxy and Methyl Substituents on Bioactivity

The substituents on the phenolic ring, such as the isopropoxy and methyl groups in this compound, play a crucial role in defining its bioactivity. The number and location of methyl groups on the benzene (B151609) ring can affect the antioxidant activity of phenolic compounds. mdpi.com These groups can influence the compound's lipophilicity, steric profile, and electronic properties, which in turn affect its absorption, distribution, and interaction with molecular targets.

The presence of various functional groups, including methyl and larger alkoxy groups like isopropoxy, are key determinants of a phenolic compound's binding capabilities to proteins and other biological macromolecules. frontiersin.org For instance, in a study of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Bulky, non-polar substituents were found to be beneficial for high antiplasmodial activity. mdpi.com This suggests that the size and lipophilicity conferred by the isopropoxy and methyl groups are critical factors in the biological activity profile of this compound.

Role of the Phenolic Hydroxyl Group in Biological Interactions

The phenolic hydroxyl (-OH) group is fundamental to the biological and pharmaceutical activities of phenolic compounds. researchgate.net This functional group is a primary site for interaction with biological systems. The hydroxyl group can act as a hydrogen bond donor, which is critical for binding to the active sites of enzymes and receptors. nih.gov Phenolic compounds are known to interact with amino acid residues at the active site of enzymes through the formation of hydrogen bonds, as well as hydrophobic and π–π interactions. nih.gov

Furthermore, the hydroxyl group is central to the antioxidant activity of phenols. It can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. researchgate.net The presence of multiple hydroxyl groups is often thought to enhance bioactivity due to increased binding capacity. nih.gov The location of the phenolic hydroxyl group also influences the compound's properties; for example, intramolecular hydrogen bonding between nearby functional groups can significantly, though unpredictably, alter antioxidant effects. nih.gov

Environmental Fate and Ecotoxicological Studies

Photodegradation Processes

Direct photolysis studies on 2-Isopropoxy-4-methylphenol are scarce. However, research on the photodegradation of related compounds provides insights into potential mechanisms. The photodegradation of 4-methylphenol (p-cresol) has been shown to be effective under visible light irradiation in the presence of a photocatalyst. chem-soc.si The process is influenced by pH, with basic conditions favoring the degradation due to the deprotonation of the phenol (B47542) to the more oxidizable phenolate (B1203915) form. chem-soc.si Studies on thymol (B1683141) have shown that it can be oxidized by hydroxyl radicals, leading to the formation of phenoxyl radicals. researchgate.net This suggests that in the environment, this compound could undergo photodegradation through reactions with photochemically generated reactive oxygen species.

Environmental Occurrence and Distribution (e.g., in essential oils, natural sources)

This compound itself is not widely reported as a naturally occurring compound in essential oils. However, its precursor, thymol, is a major component of the essential oils of various plants, most notably thyme (Thymus vulgaris). wikipedia.orgnih.gov Thymol is also found in other plants such as bee balm (Monarda fistulosa and Monarda didyma), ajwain (Trachyspermum ammi), and various oregano species. wikipedia.orgresearchgate.net A related compound, thymol methyl ether, has been identified as a volatile substance in the rhizomes of Arnica officinalis. targetmol.com The presence of these related compounds in the environment suggests that natural sources could potentially contribute to the formation of this compound through environmental or biological methylation and isopropylation processes, although this is speculative.

Metabolic Fate Investigations (In Vitro Studies)

In vitro metabolic studies are crucial for understanding how a compound is processed by living organisms. While direct studies on this compound are limited, research on analogous compounds provides a framework for its likely metabolic fate.

Metabolite Identification via Advanced Analytical Techniques

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) are instrumental in identifying metabolites formed during in vitro studies with liver microsomes. nih.govresearchgate.net For instance, in the metabolism study of 2-isopropyl-9H-thioxanthen-9-one using rat and human liver preparations, LC/MS analysis revealed the formation of multiple polar metabolites, primarily resulting from the oxidation of the isopropyl group. nih.gov For thymol, metabolism in humans leads to the formation of thymol sulfate and thymol glucuronide. frontiersin.org It is anticipated that the metabolism of this compound would likely involve O-dealkylation to form thymol, which would then be further metabolized. Other potential metabolites could arise from the hydroxylation of the aromatic ring or oxidation of the isopropyl group.

Enzyme Systems Involved in Metabolism

In vitro studies using human liver microsomes are a standard method to identify the specific enzyme systems responsible for metabolizing chemical compounds. nih.govadmescope.com The cytochrome P450 (CYP) superfamily of enzymes is a major player in the metabolism of many xenobiotics. bioivt.com In the case of thymol, it is known to be metabolized by CYP enzymes. frontiersin.org The metabolism of other isopropyl-containing compounds, such as N-isopropyl-p-iodoamphetamine, has also been studied using isolated hepatocytes, demonstrating the utility of such systems in characterizing metabolic pathways. nih.gov It is highly probable that CYP enzymes would also be involved in the metabolism of this compound, likely catalyzing the initial dealkylation and subsequent oxidative transformations.

Ecotoxicological Implications in Aquatic Environments (general class considerations)

The ecotoxicological effects of this compound can be inferred from data on related alkylphenols and thymol. Phenolic compounds, in general, can be toxic to aquatic organisms. scbt.com

Toxicity of Related Compounds to Aquatic Organisms

| Compound | Test Organism | Endpoint | Toxicity Value |

| Thymol | Aquatic Organisms | - | Moderately Toxic regulations.gov |

| 4-isopropylphenol | Vibrio fischeri | 5-min EC50 | 0.01 mg/L nih.gov |

| 2-isopropylphenol | Vibrio fischeri | 5-min EC50 | 2.72 mg/L nih.gov |

| 4-isopropylphenol | Ceriodaphnia | 48-h EC50 | 10.1 mg/L nih.gov |

| Thyme Essential Oil | Daphnia magna | 48-h LC50 | 87.84 mg L−1 mdpi.com |

Thymol is classified as moderately toxic to aquatic organisms, including fish and invertebrates. regulations.gov Studies on various isopropylphenols have shown a range of aquatic toxicity, with 4-isopropylphenol being significantly more toxic to the marine bacterium Vibrio fischeri than 2-isopropylphenol. nih.gov The toxicity of essential oils containing thymol to aquatic invertebrates like Daphnia magna has also been documented. mdpi.com Given its structural similarity, it is reasonable to expect that this compound would also exhibit some level of toxicity to aquatic life, although specific data is needed for a precise assessment. The potential for long-term adverse effects in the aquatic environment is a concern for phenolic compounds. scbt.com

Derivatives and Analogues of 2 Isopropoxy 4 Methylphenol

Synthesis of Functionalized Derivatives for Modified Activities

The synthesis of functionalized derivatives of phenols, including structures related to 2-isopropoxy-4-methylphenol, is a key strategy for modifying their biological activities. By introducing various functional groups, researchers can enhance properties like antibacterial, antioxidant, and enzyme inhibitory effects.

A common approach involves the etherification of natural phenols. For instance, the etherification of thymol (B1683141) with 2-chloropropane (B107684) yields 2-isopropoxy-1-isopropyl-4-methylbenzene, a compound that has shown enhanced antibacterial activity against several bacterial strains compared to its parent molecule, thymol. nih.gov

Other synthetic strategies for creating functionalized phenol (B47542) derivatives include:

Claisen-Schmidt Condensation: This reaction is used to create chalcones, which can serve as precursors for other complex molecules. For example, thymol-based chalcones have been synthesized and subsequently converted to functionalized pyrazolines, which were tested for antimalarial activity. nih.gov

Electrophilic Substitution: This method allows for the introduction of various substituents onto the aromatic ring. Azo-coupling reactions, for instance, have been used to synthesize aryl-azo-substituted thymol derivatives with good antioxidant and antimicrobial activities. nih.gov

Hybrid Molecules: Combining the phenolic structure with other pharmacophores can lead to synergistic effects. Hybrid systems incorporating sterically hindered phenols with fragments like dinitrobenzofuroxan have been assembled, demonstrating a broad range of biological activities, including antimicrobial and cytotoxic effects against cancer cell lines. mdpi.com Another approach involves creating hybrids of sterically hindered phenols and diaryl ureas, which can switch from being antioxidants to generating reactive oxygen species (ROS) in tumor cells, inducing apoptosis. mdpi.com

These synthetic modifications aim to create derivatives with improved potency, selectivity, or novel mechanisms of action.

Structure-Activity Relationships of Derivatized Compounds

Understanding the relationship between the chemical structure of a compound and its biological activity (Structure-Activity Relationship, SAR) is crucial for designing more effective molecules. For derivatives of this compound and related phenolic compounds, SAR studies have revealed several key insights.

The nature and position of substituents on the phenol ring significantly influence the compound's activity. For example, in a series of thymol-based derivatives, those containing a 4-hydroxyl substituted cinnamic acid moiety were found to be the most active tyrosinase inhibitors. nih.gov Similarly, for novel bromophenol derivatives tested for enzyme inhibition, the specific substitution patterns of bromo and hydroxyl groups on the aromatic rings were critical for their high affinity towards acetylcholinesterase and α-glycosidase. nih.gov

Key SAR findings for related phenolic structures include:

Antioxidant Activity: The antioxidant properties of sterically hindered phenols are primarily attributed to the phenol moiety itself. The introduction of urea (B33335) and thiourea (B124793) fragments into C-arylphosphorylated phenols did not significantly alter their antioxidant potential in lipid peroxidation tests, suggesting the phenolic group is the main active component. mdpi.com

Enzyme Inhibition: In a study of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as 12-lipoxygenase inhibitors, modifications to the benzenesulfonamide (B165840) portion of the molecule led to significant variations in potency and selectivity. nih.gov This highlights that even parts of the molecule distant from the core phenol ring can have a profound impact on biological activity.

Antimicrobial Activity: For hybrid molecules combining a sterically hindered phenol with benzofuroxan (B160326) fragments, antimicrobial activity only emerged when at least two benzofuroxan moieties were present, demonstrating a clear structural requirement for this specific biological effect. mdpi.com

These studies underscore the importance of systematic structural modifications and biological testing to elucidate the SAR and guide the design of new derivatives with desired activities.

Studies on Sterically Hindered Phenol Analogues

Sterically hindered phenols are a class of compounds characterized by the presence of bulky alkyl groups, typically tert-butyl groups, positioned ortho to the hydroxyl group. This structural feature is critical to their function, particularly as antioxidants. The steric hindrance protects the hydroxyl group, increasing its stability and allowing it to act as an effective radical scavenger.

These compounds exhibit a dual "chameleonic" character; they can act as antioxidants protecting healthy cells, but under the oxidative stress conditions found in tumor cells, they can become highly cytotoxic. mdpi.commdpi.com This property makes them attractive candidates for drug design. mdpi.com

Research has identified sterically hindered phenol compounds with potent cytoprotective activities. nih.gov For instance, troglitazone, which contains a sterically hindered phenol group, was found to protect retinal pigment epithelium (RPE) cells from death induced by oxidized low-density lipoprotein (ox-LDL). nih.govnih.gov This protective effect was independent of its primary role as a PPARγ agonist. nih.govnih.gov Further studies with the prototypical hindered phenol trolox (B1683679) and its analogs confirmed that this cytoprotective activity is a feature of the hindered phenol group itself. nih.govnih.gov

Mechanistic studies have shown that these compounds can preserve lysosomal integrity against damage and can localize to the lysosomes within cells. nih.govnih.gov This suggests their protective effects are targeted at a specific subcellular level.

| Compound | Protective Effect on RPE Cells (vs. ox-LDL) | Key Structural Feature |

| Troglitazone | ~90% protection | Sterically Hindered Phenol |

| Trolox | ~90% protection | Sterically Hindered Phenol |

| PMC (2,2,5,7,8-pentamethyl-6-chromanol) | ~90% protection | Sterically Hindered Phenol |

| 4-hydroxy-TEMPO | No protection | Lacks Phenol Group |

| N-Acetyl-L-cysteine (NAC) | No protection | Lacks Phenol Group |

This table is based on data regarding the protection of retinal pigment epithelium (RPE) cells against oxidized low-density lipoprotein (ox-LDL). nih.gov

Brominated Phenol Derivatives

Brominated phenols are a significant class of derivatives, found naturally in marine algae and also synthesized in the laboratory for pharmacological evaluation. nih.gov The introduction of bromine atoms onto the phenolic ring can significantly alter the compound's electronic properties and biological activity.

Synthetic routes to bromophenols often involve the direct bromination of a parent phenol or a more complex precursor. For example, a series of novel bromophenol derivatives were synthesized from diarylmethanones. nih.gov During the bromination process, some compounds underwent a regioselective O-demethylation to yield the target bromophenols. nih.gov Other methods involve the monohalogenation of precursors like vanillin (B372448) with bromine in acetic acid. nih.gov

These compounds have been evaluated for a range of biological activities:

Enzyme Inhibition: Novel synthesized bromophenols have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and α-glycosidase, enzymes associated with metabolic diseases. nih.gov

Antioxidant Activity: The antioxidant capacity of bromophenol derivatives has been confirmed through various in vitro assays, including DPPH radical scavenging and metal-reducing activities. nih.gov Certain acetylated and methylated bromophenol derivatives have been shown to ameliorate oxidative damage and reduce ROS generation in human keratinocytes. nih.gov

Anticancer Activity: Some bromophenol derivatives have been found to inhibit the viability and induce apoptosis in leukemia cells. nih.gov

Antimicrobial Activity: In a study of brominated polyphenols with lactam fragments, one derivative, 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one, displayed antibacterial activity against Staphylococcus epidermidis. researchgate.net

| Bromophenol Derivative Class | Investigated Biological Activities |

| Diaryl-methanone based | Acetylcholinesterase inhibition, α-glycosidase inhibition, Antioxidant activity nih.gov |

| Methylated/Acetylated | Antioxidant activity, Anticancer activity (leukemia cells) nih.gov |

| Lactam-functionalized | Antimicrobial activity (S. epidermidis) researchgate.net |

Analogues with Extended Ether Chains (e.g., 4-((2-Isopropoxyethoxy)methyl)phenol)

Analogues of this compound can be created by modifying the ether linkage. Extending the ether chain introduces greater flexibility and can alter the molecule's polarity and binding characteristics. A key example of such an analogue is 4-((2-isopropoxyethoxy)methyl)phenol (B23825).

The synthesis of 4-((2-isopropoxyethoxy)methyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-isopropoxy ethanol (B145695). researchgate.net Research has focused on optimizing this synthesis by studying the influence of key reaction parameters. Mathematical modeling has been employed to determine the optimal conditions for maximizing the yield of the final product. researchgate.net

The primary parameters influencing the synthesis are:

Molar ratio of 2-isopropoxy ethanol to 4-hydroxybenzyl alcohol

Reaction time

Reaction temperature

By using an experimental factorial design and mathematical modeling, researchers have been able to establish the ideal values for these parameters to achieve the maximum possible yield of 4-((2-isopropoxyethoxy)methyl)phenol. researchgate.net This optimization is critical for improving the efficiency and cost-effectiveness of producing pharmaceuticals like bisoprolol. researchgate.net

Applications of 2 Isopropoxy 4 Methylphenol As a Chemical Intermediate and Reagent

Role in the Synthesis of Complex Organic Molecules

The principal application of 4-((2-Isopropoxyethoxy)methyl)phenol (B23825) is as a crucial building block in the synthesis of complex, pharmacologically active molecules. Its most prominent role is in the industrial manufacturing of Bisoprolol, a widely used cardioselective β-blocker for treating cardiovascular conditions like hypertension. The synthesis of this intermediate is often considered the most challenging step in the entire Bisoprolol production process. google.comresearchgate.netresearchgate.net

The synthetic pathway to Bisoprolol highlights the compound's importance. The process begins with the etherification of 4-hydroxybenzyl alcohol with 2-isopropoxyethanol (B94787) to produce 4-((2-Isopropoxyethoxy)methyl)phenol. This intermediate then undergoes further reactions, demonstrating its utility as a foundational scaffold upon which molecular complexity is built. wikipedia.org

Beyond its primary role in Bisoprolol synthesis, researchers are exploring the potential of 4-((2-Isopropoxyethoxy)methyl)phenol as a scaffold for developing new chemical entities. By modifying its core structure, there is potential to create derivatives with unique pharmacological properties. An example of such a derivative is 4-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)phenol, the synthesis of which points to ongoing efforts to create larger, more complex molecules based on the 4-((2-isopropoxyethoxy)methyl)phenol backbone.

Precursor in Pharmaceutical Intermediates (e.g., Bisoprolol Impurities)

4-((2-Isopropoxyethoxy)methyl)phenol is a direct precursor to several important pharmaceutical intermediates and is itself classified as a significant impurity in the synthesis of Bisoprolol, known as Bisoprolol EP Impurity M. magtech.com.cn Its transformation is central to the formation of the final active pharmaceutical ingredient and related substances.

The synthesis of Bisoprolol from this precursor involves a critical step where the phenolic group of 4-((2-isopropoxyethoxy)methyl)phenol is reacted with epichlorohydrin (B41342). google.com This reaction, typically conducted in the presence of a base, yields a key epoxide intermediate, 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane. google.com This oxirane is another crucial intermediate and is also known as the Bisoprolol Epoxide Impurity. magtech.com.cn The final step in the synthesis of Bisoprolol involves a ring-opening reaction of this epoxide intermediate with isopropylamine.

During these synthetic steps, several related substances and impurities can be formed. The control and synthesis of these impurities are vital for ensuring the quality and safety of the final drug product.

| Compound Name | CAS Number | Role/Classification | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-((2-Isopropoxyethoxy)methyl)phenol | 177034-57-0 | Starting Intermediate / Bisoprolol EP Impurity M | C12H18O3 | 210.27 |

| 2-[[4-(2-isopropoxyethoxy)methyl]-phenoxymethyl]oxirane | 66722-57-4 | Epoxide Intermediate / Bisoprolol Epoxide Impurity | C15H22O4 | 266.33 |

| Bisoprolol | 66722-44-9 | Active Pharmaceutical Ingredient | C18H31NO4 | 325.44 |

Reagent in Various Chemical Transformations

The chemical reactivity of 4-((2-Isopropoxyethoxy)methyl)phenol allows it to serve as a key reagent in several important chemical transformations, primarily centered on the reactivity of its phenolic hydroxyl group.

Key transformations include:

Etherification/Condensation: The most significant reaction is its condensation with epichlorohydrin. This is an etherification reaction where the phenoxide, formed under basic conditions, acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin to form a new ether linkage and ultimately an epoxide ring. rsc.org This transformation is the cornerstone of its use in synthesizing β-blockers. rsc.org

Alkylation: The reaction with epichlorohydrin can also be classified as an alkylation reaction, where an alkyl group containing an epoxide is attached to the oxygen atom of the phenol (B47542). rsc.org

Halohydrin Formation: In the synthesis of specific, enantiomerically pure pharmaceuticals like (S)-bisoprolol, the reaction with epichlorohydrin can be controlled to form a halohydrin intermediate (specifically, a chlorohydrin). rsc.org The formation of 1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol is a key transformation that allows for the separation of enantiomers, which is critical as different enantiomers of a drug can have vastly different pharmacological effects. rsc.org

These transformations underscore the compound's utility as a versatile reagent, enabling the construction of the specific molecular architecture required for the therapeutic activity of Bisoprolol.

Building Block for Novel Catalysts

Based on a thorough review of the available scientific literature, there is no documented evidence of 4-((2-Isopropoxyethoxy)methyl)phenol being used as a building block for the synthesis of novel catalysts. While functionalized phenols and phenol ether derivatives are subjects of broad research in the field of catalysis, specific applications involving this particular compound in catalyst development have not been reported. wikipedia.orgrsc.orgnih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of phenolic compounds like 2-Isopropoxy-4-methylphenol. It provides the high resolving power necessary to separate the analyte of interest from other structurally similar compounds, which is a critical prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of non-volatile or thermally unstable phenolic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (commonly a C18 or C8 silica-based column) and a polar mobile phase.

The mobile phase usually consists of a mixture of water (often acidified with formic or phosphoric acid to suppress the ionization of the phenolic hydroxyl group and ensure good peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. Elution can be performed under isocratic (constant mobile phase composition) or gradient (varied mobile phase composition) conditions to optimize the separation and analysis time. Detection is most commonly achieved using a UV-Vis detector, as the phenol (B47542) ring in this compound exhibits strong absorbance in the ultraviolet region (typically around 270-280 nm). The quantity of the compound is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standards of known concentration.

Table 1: Representative HPLC Parameters for Analysis of Phenolic Compounds

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Eluent to carry the sample through the column. |

| Elution Mode | Isocratic or Gradient | Controls the separation resolution and analysis time. |

| Flow Rate | 0.8 - 1.2 mL/min | Influences retention time and peak shape. |

| Detection | UV-Vis at ~274 nm | Monitors the eluent for the analyte based on UV absorbance. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Affects viscosity and separation efficiency. |

For the identification and analysis of volatile and semi-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice due to its exceptional sensitivity and specificity. researchgate.net The analysis of this compound begins with the injection of the sample into a heated port, where it is vaporized. The gaseous analytes are then transported by an inert carrier gas, such as helium, through a capillary column. nih.gov The column, often coated with a nonpolar stationary phase like 5% phenyl methylpolysiloxane (HP-5ms), separates compounds based on their boiling points and affinity for the stationary phase. nih.gov

As each separated component elutes from the column, it enters the mass spectrometer. In the ion source, molecules are typically fragmented and ionized by electron ionization (EI). This process creates a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint. The mass spectrum includes a molecular ion peak corresponding to the intact molecule's mass and several fragment ion peaks resulting from the cleavage of specific bonds. For this compound, characteristic fragments would likely arise from the loss of the isopropyl group or from cleavages within the ether linkage. By comparing the obtained mass spectrum with reference libraries (e.g., NIST), a confident identification of the compound in a complex mixture can be achieved. nih.gov

Table 2: GC-MS Analysis Workflow for this compound

| Step | Description | Key Parameters |

|---|---|---|

| 1. Injection | The sample is vaporized in a heated inlet. | Inlet Temperature: ~250 °C; Splitless mode for trace analysis. |